D-2-(p-Fluoro-o-methylphenyl)glycine

Description

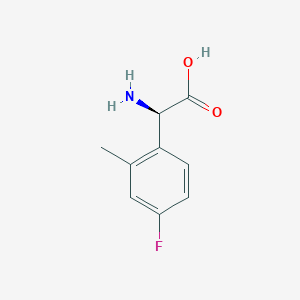

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

XCULNOTXKQRTCI-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)N |

Origin of Product |

United States |

An In-Depth Technical Guide to D-2-(p-Fluoro-o-methylphenyl)glycine: Properties and Applications

Introduction

D-2-(p-Fluoro-o-methylphenyl)glycine is a non-proteinogenic amino acid, a specialized derivative of glycine featuring a substituted phenyl ring. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique stereoelectronic properties, making it a compound of significant interest in medicinal chemistry and drug development. Fluorine, in particular, is a bioisostere of the hydrogen atom but with high electronegativity, which can influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The ortho-methyl group introduces steric hindrance that can affect conformational preferences and interactions with biological targets. This guide provides a comprehensive overview of the known and inferred chemical properties of D-2-(p-Fluoro-o-methylphenyl)glycine, its synthesis, and its potential applications for researchers and drug development professionals.

Chemical and Physical Properties

Direct experimental data for D-2-(p-Fluoro-o-methylphenyl)glycine is not extensively available in the public domain. However, its properties can be reliably inferred from its L-enantiomer, L-2-(p-fluoro-o-methylphenyl)glycine (CAS Number: 1213219-23-8), and other closely related fluorinated phenylglycine analogs.[2]

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C9H10FNO2 | Based on the structure |

| Molecular Weight | 183.18 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical appearance of similar amino acids[3][4] |

| Melting Point | Likely >200 °C (with decomposition) | Phenylglycine and its derivatives often have high melting points and can decompose upon heating[3][5][6] |

| Solubility | Sparingly soluble in water, more soluble in acidic and basic aqueous solutions. Limited solubility in nonpolar organic solvents. | Amino acids are generally soluble in polar solvents and their solubility is pH-dependent.[7][8] |

| Optical Rotation | Expected to be dextrorotatory (+) in a specified solvent and concentration. | The 'D' configuration typically corresponds to a positive optical rotation, though this is not a universal rule. The L-enantiomer would have an equal but opposite rotation. |

Synthesis and Chiral Resolution

The synthesis of D-2-(p-Fluoro-o-methylphenyl)glycine would likely proceed through a multi-step process, starting with the appropriately substituted benzaldehyde. A common and effective method for synthesizing α-amino acids from aldehydes is the Strecker synthesis.

Conceptual Synthesis Workflow

Figure 1: Conceptual workflow for the synthesis of D-2-(p-Fluoro-o-methylphenyl)glycine.

Experimental Protocol: Strecker Synthesis and Resolution

-

Step 1: Formation of the α-Aminonitrile. 4-Fluoro-2-methylbenzaldehyde is reacted with sodium cyanide and ammonium chloride in an aqueous or alcoholic medium. This reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile.[9]

-

Step 2: Hydrolysis to the Racemic Amino Acid. The resulting α-aminonitrile is subjected to strong acid hydrolysis (e.g., with concentrated HCl) to convert the nitrile group into a carboxylic acid, yielding the racemic mixture of DL-2-(p-Fluoro-o-methylphenyl)glycine.[9]

-

Step 3: Chiral Resolution. The separation of the D- and L-enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. For an acidic amino acid, a chiral base would be used. An alternative is the use of a chiral acid like tartaric acid or camphorsulfonic acid to form diastereomeric salts that can be separated by fractional crystallization.[10] The desired diastereomer is then treated with a base to liberate the free D-amino acid.

Spectroscopic and Analytical Characterization

The structural confirmation of D-2-(p-Fluoro-o-methylphenyl)glycine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the methyl protons, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The α-proton will appear as a singlet or a narrowly split multiplet. The methyl protons will be a singlet. The amine and carboxylic acid protons may be broad or exchange with the solvent.

-

¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant. The carbonyl carbon will be downfield (>170 ppm).

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[11][12] A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ for the amino group.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aromatic and methyl C-H bonds.

-

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.

-

N-H bending: A band around 1500-1650 cm⁻¹.

-

C-F stretching: A strong band in the 1000-1300 cm⁻¹ region.

For amino acids in the solid state, zwitterionic forms are common, which can shift the carbonyl and amine absorption bands.[13]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 184.07. High-resolution mass spectrometry can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

Non-proteinogenic amino acids, especially those containing fluorine, are valuable building blocks in the design of novel therapeutics.[14]

Rationale for Use

-

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[1]

-

Conformational Constraint: The ortho-methyl group provides steric bulk, which can restrict the rotational freedom of the phenyl ring, locking the molecule into a specific conformation that may be optimal for binding to a biological target.

-

Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity.

-

Peptidomimetics: D-amino acids are often incorporated into peptide-based drug candidates to increase their resistance to proteolytic degradation. Peptides containing D-amino acids are not recognized by the body's natural proteases, leading to a longer duration of action.

Potential Therapeutic Areas

Derivatives of phenylglycine have shown bioactivity in a range of therapeutic areas, including as anti-inflammatory agents and pesticides.[15][16][17] Given the structural features of D-2-(p-Fluoro-o-methylphenyl)glycine, it could be a valuable building block for the synthesis of:

-

Enzyme Inhibitors: The unique shape and electronic properties could allow for specific and potent inhibition of enzyme active sites.

-

Receptor Agonists or Antagonists: As a component of a larger molecule, it could modulate the activity of cell surface or nuclear receptors.

-

Antimicrobial Peptides: Incorporation into peptide sequences could enhance their stability and efficacy against resistant bacteria.[18]

Logical Framework for Experimental Design

Figure 2: A logical framework for the synthesis, characterization, and evaluation of D-2-(p-Fluoro-o-methylphenyl)glycine.

Conclusion

While specific experimental data for D-2-(p-Fluoro-o-methylphenyl)glycine is limited, its chemical properties and potential applications can be confidently inferred from well-established chemical principles and data from analogous compounds. Its unique combination of a D-chiral center, a fluorine atom, and a sterically demanding methyl group makes it a highly attractive building block for the development of novel pharmaceuticals with potentially enhanced metabolic stability, binding affinity, and biological activity. The synthetic and analytical workflows outlined in this guide provide a robust framework for researchers to produce, characterize, and evaluate this promising compound in their drug discovery programs.

References

-

Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Publishing. (2024). Available from: [Link]

-

D-(-)-4-Fluorophenylglycine. PubChem. (n.d.). Available from: [Link]

-

dl-PHENYLGLYCINE. Organic Syntheses. (n.d.). Available from: [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. (2016). Available from: [Link]

-

Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. (2023). Available from: [Link]

-

Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations. RSC Publishing. (n.d.). Available from: [Link]

-

4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. (2003). Available from: [Link]

-

Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. (2023). Available from: [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. (2025). Available from: [Link]

-

Fluorine NMR. (n.d.). Available from: [Link]

-

4-FLUORO-L-PHENYLGLYCINE. ChemBK. (2024). Available from: [Link]

-

2-Phenylglycine. NIST WebBook. (n.d.). Available from: [Link]

-

2-(4-Fluoro-2-methylphenyl)acetic acid. PubChem. (n.d.). Available from: [Link]

- A kind of preparation method of fluoro phenylacetic acid. Google Patents. (n.d.).

-

Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. (n.d.). Available from: [Link]

-

Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. (2024). Available from: [Link]

-

Glycine at BMRB. (n.d.). Available from: [Link]

-

Showing Compound Glycine (FDB000484). FooDB. (2010). Available from: [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. (n.d.). Available from: [Link]

-

Evolution of IR spectra of: a) -glycine (from 2 experiment) as... ResearchGate. (n.d.). Available from: [Link]

-

2-Fluoro-4-methylphenylacetic acid. PubChem. (n.d.). Available from: [Link]

-

2-Phenylglycine - Mass spectrum (electron ionization). NIST WebBook. (n.d.). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1213219-23-8|L-2-(p-fluoro-o-methylphenyl)glycine|BLD Pharm [bldpharm.com]

- 3. 2-氟-DL-α-苯基甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluoro-DL-phenylglycine | 7292-73-1 [sigmaaldrich.com]

- 5. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 6. D-对氟苯甘氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. D-2-Phenylglycine synthesis - chemicalbook [chemicalbook.com]

- 11. biophysics.org [biophysics.org]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. researchgate.net [researchgate.net]

- 14. Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid structure

An In-depth Technical Guide to (R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid: Structure, Synthesis, and Application

Abstract

(R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid is a non-proteinogenic, chiral amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. As a synthetic building block, its unique structure—featuring a stereogenic center, a metabolically robust fluorinated aromatic ring, and a sterically influential methyl group—makes it a valuable precursor for the development of novel therapeutics. The precise (R)-configuration at the α-carbon is often critical for achieving selective interaction with biological targets like enzymes and receptors.[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, principal synthetic and resolution strategies, analytical characterization methods, and its role as a chiral synthon in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of (R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid is defined by a central α-carbon atom bonded to four distinct substituents: an amino group, a carboxylic acid group, a hydrogen atom, and a 4-fluoro-2-methylphenyl group. This arrangement confers chirality upon the molecule, with the (R)-enantiomer being a specific spatial isomer.

Chemical Identifiers and Properties

Quantitative data for this specific molecule are computationally derived based on its structure, as it is a specialized chemical building block.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol [2] |

| Canonical SMILES | Cc1cc(F)ccc1C(=O)O |

| InChI Key | (Computationally Generated) |

| CAS Number | Not explicitly listed; related compounds have distinct CAS numbers.[2][3][4] |

Physicochemical Data

The expected physical properties are extrapolated from structurally similar non-proteinogenic amino acids.

| Property | Expected Value / Observation | Rationale / Reference |

| Appearance | White to off-white solid | Typical for crystalline amino acids.[1][5] |

| Solubility | Soluble in aqueous acidic or basic solutions | The zwitterionic nature allows solubility at pH values away from the isoelectric point. |

| Melting Point | >200 °C (with decomposition) | Common for amino acids due to strong intermolecular ionic interactions.[1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid is paramount for its use in pharmaceutical applications, where stereochemistry dictates biological activity.[1] The primary strategies involve the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis.

Racemic Synthesis: The Strecker Reaction

The Strecker synthesis is a robust and time-honored method for producing racemic α-amino acids from aldehydes. The causality for its selection lies in its operational simplicity and the use of readily available starting materials.

-

Reaction Setup: In a well-ventilated fume hood, 4-fluoro-2-methylbenzaldehyde is dissolved in a suitable solvent such as aqueous methanol.

-

Reagent Addition: An equimolar amount of ammonium chloride is added, followed by the slow, portion-wise addition of sodium cyanide. The reaction is typically exothermic and requires cooling to maintain a controlled temperature.

-

Aminonitrile Formation: The mixture is stirred at room temperature for several hours to form the intermediate α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is hydrolyzed to the racemic amino acid by heating with a strong acid (e.g., concentrated HCl).[6]

-

Isolation: Upon cooling, the racemic 2-amino-2-(4-fluoro-2-methylphenyl)acetic acid precipitates. The solid is isolated by filtration, washed with cold water, and dried under vacuum.[6]

Chiral Resolution Strategies

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[7] This is the most common pathway to obtaining the desired (R)-enantiomer.

This classical resolution technique leverages the principle that diastereomers (formed by reacting a racemate with a chiral resolving agent) have different physical properties, including solubility.[7][8]

-

Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., methanol). A sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (S)-1-phenylethylamine, is added.

-

Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt (e.g., the salt of the (R)-amino acid with the (S)-base) will preferentially crystallize.

-

Isolation: The crystals are collected by filtration. The process can be repeated to improve diastereomeric purity.

-

Liberation: The purified diastereomeric salt is treated with a dilute acid (e.g., HCl) to protonate the amino acid and neutralize the resolving agent. The pure (R)-enantiomer, now insoluble, precipitates and is collected by filtration.

This highly selective method employs enzymes, such as aminoacylases, to catalyze a reaction on only one enantiomer of a racemic pair, allowing for easy separation.[8] The choice of this method is driven by its high enantioselectivity and mild, environmentally benign reaction conditions.[1]

-

N-Acetylation: The racemic amino acid is first protected, typically via N-acetylation using acetic anhydride.

-

Enzymatic Reaction: The N-acetyl-racemate is dissolved in an aqueous buffer, and the pH is adjusted (e.g., to pH 8.0). An immobilized aminoacylase is added. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer.[1][6]

-

Separation: The reaction results in a mixture of the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. These two compounds have different solubilities and charge properties, allowing for their separation (e.g., by extraction or crystallization).

-

Hydrolysis: The isolated N-acetyl-(R)-amino acid is then chemically hydrolyzed (e.g., with aqueous acid) to yield the pure (R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid.

Analytical Characterization

Rigorous analytical testing is a self-validating system required to confirm the identity, structure, and, most importantly, the stereochemical purity of the final product.

Structural Verification

Spectroscopic techniques provide the primary evidence for the chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (in the 7-8 ppm region) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet or doublet for the α-proton. A singlet for the methyl group protons. Broad, exchangeable signals for the amine and carboxylic acid protons.[5] |

| ¹³C NMR | A signal for the carboxyl carbon (~175 ppm). Aromatic carbons (~120-165 ppm), with the carbon attached to fluorine showing a large C-F coupling constant. A signal for the α-carbon and the methyl carbon.[5] |

| FT-IR (ATR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretching vibrations (~3000-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (~1700-1750 cm⁻¹). C-F stretching (~1200-1300 cm⁻¹).[5] |

| Mass Spec (ESI) | A prominent ion corresponding to [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 183.18. |

Enantiomeric Purity Assessment

Determining the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this analysis.

-

Sample Preparation: A dilute solution of the amino acid is prepared in the mobile phase. Derivatization with a UV-active agent like FMOC-Cl may be required to enhance detection sensitivity.[9]

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) is used. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers.[8]

-

Elution: An optimized mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with an acidic or basic additive, is run through the column.

-

Detection & Quantification: The eluent is monitored by a UV detector. The two enantiomers will interact differently with the chiral stationary phase and thus elute at different retention times. The enantiomeric excess is calculated from the relative areas of the two peaks.

Applications in Drug Development

(R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid is not an active pharmaceutical ingredient (API) itself but a specialized chiral building block used in the multi-step synthesis of APIs.[1][10]

Rationale for Use

The inclusion of this fragment into a larger drug molecule is a deliberate design choice to modulate its properties:

-

Stereochemistry: The (R)-configuration ensures a precise three-dimensional fit with the chiral pocket of a biological target, leading to higher potency and reduced off-target effects.[1]

-

Fluorine Atom: The substitution of hydrogen with fluorine is a common medicinal chemistry strategy. The C-F bond is strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. Fluorine can also alter the molecule's acidity (pKa) and lipophilicity, improving cell membrane permeability and binding affinity.[11]

-

Methyl Group: The ortho-methyl group provides steric bulk that can lock the phenyl ring into a specific conformation relative to the rest of the molecule. This conformational constraint can enhance binding to the target receptor.

Conclusion

(R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid is a highly specialized chemical entity whose value lies in the strategic combination of its structural features. For researchers and professionals in drug development, a thorough understanding of its synthesis, stereochemical control, and analytical validation is essential. Its role as a chiral building block allows for the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The methodologies described herein provide a foundational framework for the reliable production and characterization of this important synthetic intermediate.

References

- BenchChem. (n.d.). Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide.

- PubChem. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. National Center for Biotechnology Information.

- ChemScene. (n.d.). (R)-2-amino-2-(3-fluoro-4-methylphenyl)acetic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

- Angewandte Chemie International Edition. (2016). Enantioselective C−H Olefination of α‐Hydroxy and α‐Amino Phenylacetic Acids by Kinetic Resolution.

- PubChem. (2026). (2R)-Amino(4-amino-2-methylphenyl)acetic acid. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(2-fluorophenyl)acetic acid.

- MedchemExpress.com. (n.d.). s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1.

- PubChem. (n.d.). 2-(4-Fluoro-2-methylphenyl)acetic acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Chiral resolution.

- Chemical Communications (RSC Publishing). (n.d.). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.

- MilliporeSigma. (n.d.). 2-Amino-2-(4-fluoro-3-methylphenyl)acetic acid.

- PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- MedchemExpress.com. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)acetic acid.

- BenchChem. (n.d.). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis.

- Fluorochem. (n.d.). (R)-2-Amino-2-(2-methoxyphenyl)acetic acid.

- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

- MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

- Rsc.org. (n.d.). Supporting Information for - Rsc.org.

- BenchChem. (n.d.). Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide.

- BenchChem. (n.d.). Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.

- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (2R)-Amino(4-amino-2-methylphenyl)acetic acid | C9H12N2O2 | CID 131185352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agilent.com [agilent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to D-2-(p-Fluoro-o-methylphenyl)glycine and its Analogs for Advanced Research and Drug Development

This guide provides an in-depth exploration of D-2-(p-Fluoro-o-methylphenyl)glycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry. While a specific CAS number for this precise D-enantiomer with dual para-fluoro and ortho-methyl substitutions is not readily found in public databases, this document serves as a comprehensive technical resource for its synthesis, characterization, and potential applications. We will delve into the foundational principles and practical methodologies required for researchers, scientists, and drug development professionals working with this and related substituted phenylglycine derivatives.

Introduction: The Strategic Value of Fluorinated and Substituted Phenylglycines in Drug Discovery

Non-natural amino acids are critical building blocks in modern drug design. The incorporation of fluorine, in particular, has become a prevalent strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds.[][2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

The phenylglycine scaffold itself is a privileged structure, with D-phenylglycine and its derivatives serving as essential side chains in numerous semi-synthetic antibiotics, such as ampicillin and cefalexin.[4][5] The targeted placement of substituents like a para-fluoro and an ortho-methyl group on the phenyl ring of D-phenylglycine is a sophisticated design strategy aimed at fine-tuning these properties for novel therapeutic applications.

This guide will provide the necessary scientific framework to approach the synthesis and analysis of D-2-(p-Fluoro-o-methylphenyl)glycine, empowering researchers to harness its potential in their drug discovery programs.

Physicochemical Properties and Identification of Related Phenylglycine Analogs

Given the novelty of D-2-(p-Fluoro-o-methylphenyl)glycine, its exact physicochemical properties are not documented. However, we can infer expected characteristics from well-documented, structurally similar analogs. This comparative data is invaluable for developing analytical methods and for predicting the behavior of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| D-(-)-Phenylglycine | 875-74-1 | C₈H₉NO₂ | 151.16 | Starting backbone for many derivatives. |

| D-(-)-4-Fluorophenylglycine | 93939-74-3 | C₈H₈FNO₂ | 169.15 | Introduces fluorine at the para position.[6] |

| 2-Fluoro-DL-α-phenylglycine | 84145-28-8 | C₈H₈FNO₂ | 169.15 | Racemic mixture with fluorine at the ortho position.[7] |

| 4-Fluoro-DL-phenylglycine | 7292-73-1 | C₈H₈FNO₂ | 169.15 | Racemic mixture with fluorine at the para position.[8] |

| D-Phenylglycine methyl ester hydrochloride | 19883-41-1 | C₉H₁₂ClNO₂ | 201.65 | Esterified form, often used as a synthetic intermediate.[9][10] |

Strategic Synthesis and Stereochemical Control

The synthesis of an enantiomerically pure, polysubstituted non-natural amino acid like D-2-(p-Fluoro-o-methylphenyl)glycine requires a multi-step approach that addresses both the construction of the substituted aromatic ring and the stereoselective formation of the D-amino acid center. A general and robust strategy involves the synthesis of a racemic mixture followed by chiral resolution.

General Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: first, the synthesis of the racemic DL-2-(p-Fluoro-o-methylphenyl)glycine, and second, the resolution of this racemate to isolate the desired D-enantiomer.

Caption: General workflow for the synthesis and resolution of D-2-(p-Fluoro-o-methylphenyl)glycine.

Experimental Protocol: Synthesis of Racemic DL-2-(p-Fluoro-o-methylphenyl)glycine (Strecker Synthesis)

The Strecker synthesis is a classic and reliable method for producing racemic α-amino acids from an aldehyde.

-

Step 1: Formation of the α-aminonitrile.

-

In a well-ventilated fume hood, dissolve 4-fluoro-2-methylbenzaldehyde (1 equivalent) in methanol.

-

To this solution, add an aqueous solution of sodium cyanide (1.1 equivalents) followed by an aqueous solution of ammonium chloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting α-aminonitrile can be extracted into an organic solvent like ethyl acetate.

-

-

Step 2: Hydrolysis to the amino acid.

-

The crude α-aminonitrile is then subjected to vigorous acid hydrolysis. This is typically achieved by refluxing with a strong acid such as 6M hydrochloric acid for several hours.

-

After hydrolysis, the reaction mixture is cooled, and the product, DL-2-(p-Fluoro-o-methylphenyl)glycine, will precipitate.

-

The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent system (e.g., water/ethanol) to improve purity.

-

Chiral Resolution: Isolating the D-Enantiomer

Obtaining the enantiomerically pure D-form is paramount for most pharmaceutical applications. Enzymatic resolution is a highly efficient and stereospecific method.[11]

Caption: Workflow for the enzymatic resolution of a racemic phenylglycine derivative.

Experimental Protocol: Enzymatic Resolution

-

Step 1: N-Acetylation.

-

The racemic amino acid is first converted to its N-acetyl derivative. This is typically done by reacting the amino acid with acetic anhydride under basic conditions.

-

-

Step 2: Enantioselective Hydrolysis.

-

The N-acetyl-DL-amino acid is dissolved in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7-8).

-

An acylase enzyme (e.g., Acylase I from Aspergillus species) is added to the solution. This enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched.[4][11]

-

The reaction is incubated at an optimal temperature (e.g., 37 °C) and the pH is maintained by the controlled addition of a base.

-

-

Step 3: Separation and Isolation.

-

After the reaction is complete, the mixture will contain the free L-amino acid and the N-acetyl-D-amino acid.

-

These two compounds have different chemical properties and can be separated, for example, by ion-exchange chromatography.

-

The isolated N-acetyl-D-amino acid is then subjected to acid hydrolysis to remove the acetyl group, yielding the final, enantiomerically pure D-2-(p-Fluoro-o-methylphenyl)glycine.

-

Analytical and Quality Control Methodologies

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure. ¹⁹F NMR is particularly powerful for verifying the presence and chemical environment of the fluorine atom.[12][13][14]

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the synthesized compound. Chiral analysis using mass spectrometry is also an emerging technique.[15]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (enantiomeric excess, or e.e.) of the final D-amino acid product. A chiral stationary phase is used to separate the D and L enantiomers, allowing for their precise quantification.[16][17]

Applications in Drug Development and Medicinal Chemistry

The incorporation of D-2-(p-Fluoro-o-methylphenyl)glycine into peptides or small molecule drug candidates can offer several advantages:[18]

-

Enhanced Metabolic Stability: The C-F bond is highly stable, and the presence of fluorine can block sites of oxidative metabolism, potentially increasing the half-life of a drug.

-

Modulation of Conformation and Binding: The steric bulk of the ortho-methyl group and the electronic properties of the para-fluoro group can enforce a specific conformation that may lead to higher binding affinity and selectivity for a biological target.[19]

-

Improved Pharmacokinetic Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

-

Probes for Mechanistic Studies: The fluorine atom serves as an excellent NMR probe (¹⁹F NMR) to study protein-ligand interactions and conformational changes in biological systems.[2][19]

Safety and Handling

While a specific Safety Data Sheet (SDS) for D-2-(p-Fluoro-o-methylphenyl)glycine is not available, general precautions for handling laboratory chemicals and substituted amino acids should be followed. Based on SDS for related compounds like phenylglycine and its derivatives, the following guidelines are recommended:[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[23]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[24][20]

Always consult the SDS for the specific reagents used in the synthesis.

References

-

Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

- O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.

- MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6192.

-

Lookchem. (2022, August 3). High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - L-PHENYL GLYCINE. Retrieved from [Link]

- Linder, W., & Pettersson, C. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Chirality, 2(3), 200-4.

- Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.

-

Carl ROTH. (2025, March 31). Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Enzymic resolution of DL-phenylglycine. Retrieved from [Link]

-

PubChem. (n.d.). D-(-)-4-Fluorophenylglycine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]

- Elsevier. (2022, December 31). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Magnetic Resonance Open, 12-13, 100085.

- Wiley Online Library. (2005, August 15). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-1075.

-

Hampford Research Inc. (n.d.). N-Phenylglycine. Retrieved from [Link]

-

SciELO. (n.d.). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Retrieved from [Link]

- MDPI. (2022, June 7). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3656.

-

PMC. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

-

FLORE. (2024, January 8). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

-

PMC. (2020, February 20). Genetic engineering approaches for the fermentative production of phenylglycines. Retrieved from [Link]

-

PMC. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

Sources

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 5. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氟-DL-α-苯基甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 9. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]

- 10. D-(-)-2-Phenylglycine methyl ester hydrochloride, 96% 100 g | Request for Quote [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | MDPI [mdpi.com]

- 20. carlroth.com [carlroth.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 23. hampfordresearch.com [hampfordresearch.com]

- 24. carlroth.com [carlroth.com]

Synthesis and Stereochemical Control of D-2-(p-Fluoro-o-methylphenyl)glycine: A Technical Guide

Executive Summary

Non-natural D-arylglycines are privileged chiral building blocks in modern drug discovery, frequently serving as critical pharmacophores in peptidomimetics, β -lactam antibiotics, and GPCR modulators. The synthesis of D-2-(p-Fluoro-o-methylphenyl)glycine presents unique chemical challenges. The ortho-methyl group imposes severe steric hindrance during initial carbon-nitrogen bond formation, while the para-fluoro group alters the electronic landscape of the intermediate imines.

This whitepaper provides an in-depth, self-validating technical guide to synthesizing this specific molecule. We will critically evaluate two orthogonal methodologies: a purely chemical Asymmetric Strecker Synthesis utilizing Ellman’s chiral auxiliary, and a highly scalable Biocatalytic Dynamic Kinetic Resolution (DKR) .

Synthetic Strategy A: Ellman’s Asymmetric Strecker Synthesis

The classical Strecker synthesis involves the addition of cyanide to an imine[1]. However, achieving absolute stereocontrol requires a chiral auxiliary. (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard for this transformation due to its robust stereodirection and ease of cleavage.

Mechanistic Rationale & Causality

The condensation of 4-fluoro-2-methylbenzaldehyde[2] with an amine is notoriously sluggish due to the steric bulk of the ortho-methyl group. To force this equilibrium, Titanium(IV) ethoxide ( Ti(OEt)4 ) is employed. It acts dually as a Lewis acid to activate the sterically shielded carbonyl and as a highly efficient water scavenger. During the subsequent cyanation, cryogenic temperatures (-78 °C) are strictly required to rigidify the transition state—a six-membered chair-like chelate coordinated by the aluminum Lewis acid—ensuring the cyanide nucleophile attacks exclusively from the less hindered Re-face.

Fig 1: Asymmetric Strecker synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.

Self-Validating Protocol: Ellman's Strecker Route

Step 1: Imine Condensation

-

Charge a flame-dried flask with 4-fluoro-2-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

-

Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.

-

Validation Checkpoint: Quench a 0.1 mL aliquot in aqueous NaHCO3 , extract with EtOAc, and analyze via 1H-NMR . Confirm the complete disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the imine singlet (~8.6 ppm).

-

Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting TiO2 precipitate through a Celite pad. Extract the filtrate with EtOAc, dry over Na2SO4 , and concentrate.

Step 2: Diastereoselective Cyanation

-

Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.

-

Add diethylaluminum cyanide ( Et2AlCN , 1.5 eq) dropwise. Stir for 4 hours at -78 °C.

-

Validation Checkpoint: Analyze the crude mixture via 19F-NMR . The fluorine atom is highly sensitive to its chiral environment; a single major fluorine resonance confirms high diastereomeric ratio (dr > 95:5) without requiring chiral HPLC.

-

Workup: Quench with saturated aqueous NH4Cl at -78 °C, warm to room temperature, extract with EtOAc, and purify via flash chromatography.

Step 3: Global Deprotection and Hydrolysis

-

Suspend the purified aminonitrile in 6M HCl (10 mL/mmol).

-

Reflux at 100 °C for 12 hours to simultaneously cleave the sulfinyl group and hydrolyze the nitrile.

-

Validation Checkpoint: LCMS analysis must show the mass of the target D-arylglycine ( M+H=184.1 ).

-

Workup: Concentrate in vacuo. Purify via cation-exchange resin (Dowex 50WX8) to isolate the zwitterionic amino acid.

Synthetic Strategy B: Biocatalytic Dynamic Kinetic Resolution (DKR)

For industrial scale-up, chemical asymmetric synthesis is often superseded by biocatalysis due to the high cost of chiral auxiliaries and cryogenic requirements. The hydantoinase/carbamoylase cascade is the premier method for producing optically pure D-arylglycines[3][4].

Mechanistic Rationale & Causality

This route begins with the Bucherer-Bergs reaction to form a racemic hydantoin. The brilliance of this DKR lies in the thermodynamic manipulation of the aqueous buffer. By setting the pH to 8.0, the alpha-proton of the unreacted L-hydantoin becomes sufficiently acidic to undergo spontaneous, base-catalyzed racemization. Concurrently, D-hydantoinase selectively opens the D-enantiomer. Because the racemization rate outpaces the enzymatic degradation, 100% of the racemic starting material is theoretically funneled into the pure D-enantiomer.

Fig 2: Biocatalytic Dynamic Kinetic Resolution (DKR) pathway via hydantoinase/carbamoylase.

Self-Validating Protocol: Biocatalytic DKR Route

Step 1: Bucherer-Bergs Reaction

-

Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a 1:1 mixture of EtOH and water (0.5 M).

-

Add KCN (1.5 eq) and (NH4)2CO3 (3.0 eq). Heat to 50 °C for 24 hours.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should demonstrate complete consumption of the highly UV-active aldehyde.

-

Workup: Cool the vessel to 0 °C to force precipitation of the racemic 5-(4-fluoro-2-methylphenyl)hydantoin. Filter and wash with ice-cold water.

Step 2: Enzymatic Cascade

-

Suspend the racemic hydantoin (100 mM) in 100 mM potassium phosphate buffer. Adjust the pH precisely to 8.0.

-

Add D-hydantoinase (10 U/mL) and D-carbamoylase (10 U/mL). Incubate at 40 °C with gentle agitation for 48 hours.

-

Validation Checkpoint: Monitor the reaction via chiral HPLC. The L-hydantoin peak will continuously deplete as it racemizes to D-hydantoin, which is irreversibly consumed by the enzymes, yielding a single product peak.

-

Workup: Acidify the mixture to pH 2.0 with 1M HCl to denature the enzymes. Centrifuge to pellet the protein mass. Carefully adjust the supernatant to the isoelectric point of the amino acid (pH ~5.5) to precipitate pure D-2-(p-Fluoro-o-methylphenyl)glycine.

Quantitative Data & Methodology Comparison

To guide synthetic planning, the quantitative metrics of both methodologies are summarized below. The biocatalytic route is vastly superior for scale-up, whereas the Ellman route is ideal for rapid, small-scale medicinal chemistry synthesis where enzymes may not be readily available.

| Metric | Ellman's Asymmetric Strecker | Biocatalytic DKR |

| Overall Yield | 65 - 75% | 85 - 95% |

| Enantiomeric Excess (ee) | ~95% (requires recrystallization) | >99% (enzymatic precision) |

| Step Count | 3 Steps (Linear) | 2 Steps (Telescoped) |

| Scalability | Moderate (Cryogenic -78°C required) | High (Aqueous, mild heating) |

| Cost Driver | Chiral auxiliary, Ti(OEt)4 , Et2AlCN | Enzyme procurement/fermentation |

| Environmental Impact | High solvent/metal waste | Green (Aqueous buffer, biodegradable) |

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of D-2-(p-Fluoro-o-methylphenyl)glycine

Executive Summary

In contemporary drug discovery, the incorporation of non-natural, sterically constrained amino acids is a critical strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics and small-molecule ligands. D-2-(p-Fluoro-o-methylphenyl)glycine (CAS: 1212807-45-8)[1] is a highly specialized chiral building block. Featuring a phenylglycine core modified with a para-fluoro and an ortho-methyl group, this compound introduces unique steric bulk and electronic properties. These modifications are highly sought after in the design of LAT1-targeted PET tracers[2], ultra-pure peptide agonists, and proteolysis-targeting chimeras (PROTACs).

As a Senior Application Scientist, understanding the precise molecular weight derivations, analytical verification methods, and optimized coupling protocols for this sterically hindered amino acid is paramount to ensuring high-yield, high-purity syntheses.

Physicochemical Profiling & Molecular Weight Derivation

For rigorous quality control and high-resolution mass spectrometry (HRMS), relying solely on the average molecular weight is insufficient. The isotopic distribution of carbon ( 12 C vs. 13 C) and the monoisotopic nature of fluorine ( 19 F) necessitate the use of exact mass calculations to prevent misidentification of isobaric impurities.

-

Chemical Formula: C 9 H 10 FNO 2 [1]

-

Average Molecular Weight: 183.18 g/mol [3]

-

Exact Mass (Monoisotopic): 183.0695 Da[3]

Causality in Mass Selection: During asymmetric synthesis or solid-phase peptide synthesis (SPPS), side reactions such as incomplete deprotection or epimerization can occur. High-Resolution Mass Spectrometry (HRMS) utilizes the exact monoisotopic mass (183.0695 Da) rather than the average molecular weight (183.18 g/mol ) to achieve sub-ppm mass accuracy. This allows scientists to distinguish the target compound from structural isomers (e.g., 4-fluoro-L-phenylalanine, which shares the same formula and exact mass[3]) based on downstream MS/MS fragmentation patterns.

Quantitative Physicochemical Data

| Property | Value | Analytical Relevance |

| Chemical Formula | C 9 H 10 FNO 2 | Defines elemental composition[1]. |

| Average Molecular Weight | 183.18 g/mol | Used for bulk stoichiometric calculations[3]. |

| Exact Mass | 183.0695 Da | Target for HRMS (TOF/Orbitrap) verification[3]. |

| Topological Polar Surface Area | 63.3 Ų | Predicts membrane permeability and LAT1 transport[3]. |

| XLogP3 | -1.9 | Indicates hydrophilicity of the free amino acid[3]. |

Analytical Methodologies: LC-MS/MS Verification

To create a self-validating system for the structural integrity of D-2-(p-Fluoro-o-methylphenyl)glycine, LC-MS/MS is employed. The following protocol ensures that the observed mass precisely correlates with the theoretical structure.

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid (FA).

-

Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated amine [M+H]+ necessary for positive electrospray ionization (ESI+).

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Elute using a 5–95% gradient of Acetonitrile (0.1% FA) in Water (0.1% FA) over 5 minutes.

-

Causality: The hydrophobic substituted phenyl ring ensures adequate column retention, while the gradient efficiently resolves the analyte from polar synthetic byproducts.

-

-

MS Detection (Precursor): Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion at m/z 184.0768 ( [M+H]+ )[3].

-

MS/MS Fragmentation (Product): Apply Collision-Induced Dissociation (CID) at 15–25 eV. Monitor the diagnostic product ion at m/z 138.1 [3].

-

Causality: The transition from m/z 184.08 to 138.1 corresponds to the neutral loss of formic acid/carboxyl group ( Δ 46 Da), a self-validating hallmark of free α -amino acids.

-

LC-MS/MS workflow for the molecular weight verification and structural analysis of the amino acid.

Applications in Peptide Synthesis & Drug Design

The structural uniqueness of D-2-(p-Fluoro-o-methylphenyl)glycine lies in its substituents:

-

Steric Hindrance (o-methyl): Restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the peptide into a specific bioactive conformation.

-

Electronic Effect (p-fluoro): The highly electronegative fluorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the in vivo half-life of the resulting drug[2].

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

Coupling an ortho-substituted phenylglycine derivative is notoriously difficult due to severe steric clash at the α -carbon. Standard coupling reagents (like HBTU) often lead to incomplete reactions. The following protocol utilizes HATU to overcome this energy barrier.

-

Resin Swelling: Swell the Fmoc-protected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Pre-activation (The Critical Step): In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-D-2-(p-Fluoro-o-methylphenyl)glycine and 2.9 equivalents (0.29 mmol) of in 2 mL of DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that is small and electrophilic enough to overcome the steric shield of the ortho-methyl group. Using a slight under-excess of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the free N-terminus of the resin from being irreversibly capped by unreacted uronium species (guanidinylation).

-

-

Coupling: Transfer the activated mixture to the resin. Agitate continuously for 2 to 3 hours at room temperature.

-

Causality: Sterically hindered amino acids suffer from slow reaction kinetics; extending the coupling time ensures >99% conversion, establishing a self-validating high-yield step prior to subsequent elongation.

-

-

Cleavage: Following sequence completion, cleave the peptide using a standard cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H 2 O) for 2 hours.

Solid-phase peptide synthesis coupling pathway utilizing HATU activation for steric hindrance.

References

-

D-2-(p-Fluoro-o-methylphenyl)glycine | C9H10FNO2 | CID 56972122. PubChem, National Institutes of Health. Retrieved from:[Link]

-

4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 (Isomeric MS/MS Reference). PubChem, National Institutes of Health. Retrieved from:[Link]

-

Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

Sources

An In-depth Technical Guide to the Biological and Chiral Applications of D-2-(p-Fluoro-o-methylphenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-(p-Fluoro-o-methylphenyl)glycine, a non-proteinogenic amino acid, holds a significant position in the field of stereochemistry and pharmaceutical synthesis. While direct pharmacological activity of the compound itself is not extensively documented, its true value lies in its application as a chiral resolving agent and a sophisticated building block for the asymmetric synthesis of biologically active molecules. The strategic placement of fluoro and methyl groups on the phenyl ring influences its physicochemical properties, making it a powerful tool for inducing stereoselectivity. This guide provides a comprehensive overview of the synthesis of its racemic precursor, the principles and a detailed protocol for its chiral resolution, and explores the biological activities of derivative compounds, underscoring its importance in modern drug discovery and development.

Introduction: The Significance of Chirality in Bioactivity

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, even toxic.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[2] D-2-(p-Fluoro-o-methylphenyl)glycine serves as a critical asset in this endeavor, primarily through its use in the separation of racemic mixtures—a process known as chiral resolution.[3]

Synthesis of Racemic 2-(p-Fluoro-o-methylphenyl)glycine

The synthesis of the enantiomerically pure D-amino acid begins with the preparation of the racemic mixture. A common and effective method for synthesizing α-amino acids is the Strecker synthesis. This multi-step process typically involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

Plausible Synthetic Pathway

A plausible synthetic route for racemic 2-(p-Fluoro-o-methylphenyl)glycine, based on established methodologies for similar phenylglycine derivatives, is outlined below.[4]

Caption: Plausible Strecker synthesis of racemic 2-(p-Fluoro-o-methylphenyl)glycine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on the general Strecker synthesis of phenylglycines.[4]

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of p-fluoro-o-methylbenzaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, aqueous ammonia (excess) is added, followed by the slow addition of an aqueous solution of sodium cyanide (1.1 eq).

-

The reaction mixture is stirred at room temperature for several hours until the formation of the α-aminonitrile is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis to the Amino Acid:

-

The reaction mixture containing the α-aminonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is carefully added, and the mixture is refluxed for several hours.

-

Upon completion of the hydrolysis, the solution is cooled, and any unreacted starting materials or byproducts are removed by extraction with an organic solvent.

-

The aqueous layer is then neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, leading to the precipitation of the racemic 2-(p-Fluoro-o-methylphenyl)glycine.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Chiral Resolution: Isolating the D-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is achieved through chiral resolution.[1] A widely used and effective method is the formation of diastereomeric salts with a chiral resolving agent.[5] Since 2-(p-Fluoro-o-methylphenyl)glycine is an amino acid, it can act as either an acid or a base. For the resolution of a racemic amino acid, a chiral acid or base can be used to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Formation

The reaction of a racemic mixture of an amino acid (D-AA and L-AA) with a pure enantiomer of a chiral resolving agent (e.g., L-Acid) results in the formation of two diastereomeric salts: (D-AA)(L-Acid) and (L-AA)(L-Acid). These diastereomers have different physical properties, including solubility, which can be exploited for their separation.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol for Chiral Resolution

This protocol is adapted from methods used for the resolution of similar p-fluorophenylglycine compounds.[6]

-

Formation of Diastereomeric Salts:

-

The racemic 2-(p-Fluoro-o-methylphenyl)glycine is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

An equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, is dissolved in the same solvent system and added to the amino acid solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

-

Isolation of the Diastereomeric Salt:

-

The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The purity of the isolated diastereomeric salt can be checked by measuring its specific rotation. Further recrystallization can be performed if necessary to achieve the desired purity.

-

-

Liberation of the Pure Enantiomer:

-

The purified diastereomeric salt is dissolved in water, and the pH of the solution is adjusted with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid.

-

This breaks the salt and precipitates the enantiomerically pure D-2-(p-Fluoro-o-methylphenyl)glycine.

-

The pure D-enantiomer is collected by filtration, washed with cold water, and dried under vacuum.

-

Biological Activity of Phenylglycine Derivatives

While D-2-(p-Fluoro-o-methylphenyl)glycine is primarily a chiral tool, its structural motifs are found in various biologically active compounds. The phenylglycine scaffold is a key component in many pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability and binding affinity to target proteins.[7]

Derivatives of 2-phenylglycine have been reported to exhibit a range of biological activities, including:

-

Antifungal and Antibacterial Properties: Certain novel 2-phenylglycine derivatives have shown promising in vitro and in vivo antifungal activity against various plant pathogens.

-

Antiviral Activity: Some derivatives have demonstrated impressive inactivation activity against plant viruses like the tobacco mosaic virus (TMV).

These findings highlight the potential of D-2-(p-Fluoro-o-methylphenyl)glycine as a valuable starting material for the synthesis of new therapeutic and agrochemical agents. Its unique substitution pattern can be exploited to fine-tune the biological activity of the resulting molecules.

Data Presentation

Table 1: Physicochemical Properties of D-2-(p-Fluoro-o-methylphenyl)glycine

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R) or D configuration |

Conclusion

D-2-(p-Fluoro-o-methylphenyl)glycine is a specialized chemical entity whose significance is rooted in the principles of stereochemistry. While it may not possess prominent direct biological activity, its role as a chiral resolving agent and a precursor for asymmetric synthesis is of paramount importance in the development of enantiomerically pure pharmaceuticals and other bioactive compounds. The methodologies for its synthesis and chiral resolution, though requiring careful execution, are based on well-established chemical principles. The exploration of its derivatives continues to be a promising avenue for the discovery of novel molecules with a wide range of biological applications. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this valuable chiral building block in their synthetic endeavors.

References

-

Organic Syntheses Procedure. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

-

Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

- Google Patents. (2009). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

- Han, Y., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4543.

-

Semantic Scholar. (2000). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Retrieved from [Link]

- Kuru, E., et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.

- Filinchuk, Y., et al. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Crystal Growth & Design, 19(7), 4109-4121.

-

Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Retrieved from [Link]

- van der Ende, C., et al. (2020). On the pairwise cocrystallization of racemic compounds. CrystEngComm, 22(3), 449-455.

-

PubChem. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. Retrieved from [Link]

- Google Patents. (1974). US3796716A - Production of o-aminophenylacetic acid.

- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

- Yang, L., et al. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification.

-

Filinchuk, Y. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Retrieved from [Link]

- Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

- Google Patents. (n.d.). CN113563214A - Synthetic method of aminoacetic acid.

- Google Patents. (2015). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.

- Chao, Y. P., et al. (2000). One-Step Production of D-p-Hydroxyphenylglycine by Recombinant Escherichia coli Strains. Journal of Agricultural and Food Chemistry, 48(11), 5397-5401.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN113563214A - Synthetic method of aminoacetic acid - Google Patents [patents.google.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to D-2-(p-Fluoro-o-methylphenyl)glycine: Synthesis, Properties, and Pharmaceutical Potential

This guide provides a comprehensive technical overview of D-2-(p-Fluoro-o-methylphenyl)glycine, a non-proteinogenic amino acid of significant interest to researchers and professionals in drug development. We will delve into its synthesis, chiral resolution, physicochemical properties, and analytical characterization. Furthermore, we will explore the rationale behind its design and its potential applications in medicinal chemistry, grounded in the established impact of fluorination on pharmacokinetic profiles.

Introduction: The Strategic Value of Fluorinated Amino Acids in Drug Design

The incorporation of unnatural amino acids into peptide-based therapeutics or as standalone chiral building blocks is a cornerstone of modern medicinal chemistry. These custom-designed molecules allow for the fine-tuning of pharmacological properties, moving beyond the limitations of the 20 proteinogenic amino acids.[1][2][3] Among these, D-enantiomers of amino acids are particularly valuable for enhancing metabolic stability by reducing susceptibility to proteolysis.

A key strategy in contemporary drug design involves the selective incorporation of fluorine atoms.[4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5][6] Fluorination can alter pKa, improve membrane permeability, and block sites of metabolism, thereby enhancing a drug candidate's overall performance.[7][8] The convergence of these two strategies—the use of tailor-made amino acids and selective fluorination—has led to a rapidly growing number of approved pharmaceuticals.[1][3]

D-2-(p-Fluoro-o-methylphenyl)glycine exemplifies this molecular design philosophy. As a D-phenylglycine derivative, it offers a rigid scaffold and a chiral center. The strategic placement of a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring is intended to modulate its electronic and steric properties, influencing its interactions with biological targets and its metabolic fate.

Physicochemical Properties

Understanding the fundamental properties of D-2-(p-Fluoro-o-methylphenyl)glycine is crucial for its application in synthesis, formulation, and biological assays. The following table summarizes its key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem[9] |

| Molecular Weight | 183.18 g/mol | PubChem[9] |

| IUPAC Name | (2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid | PubChem[9] |

| CAS Number | 1212807-45-8 | PubChem[9] |

| Calculated XLogP3 | -1.2 | PubChem[9] |

| Hydrogen Bond Donors | 2 | PubChem[9] |

| Hydrogen Bond Acceptors | 3 | PubChem[9] |

| Rotatable Bond Count | 2 | PubChem[9] |

Synthesis and Chiral Resolution

The asymmetric synthesis of α-aryl-α-amino acids is a well-established field, offering multiple pathways to obtain the desired enantiomerically pure compound. For D-2-(p-Fluoro-o-methylphenyl)glycine, a common industrial approach involves the synthesis of a racemic mixture followed by chiral resolution. This is often more cost-effective for large-scale production than a purely asymmetric synthesis from the start.

Below is a logical workflow for the synthesis and resolution, explaining the rationale behind the chosen methodologies.

Figure 1: Synthesis and Resolution Workflow. This diagram illustrates a two-part strategy for producing the target D-amino acid.

Detailed Protocol: Racemic Synthesis via Strecker Reaction (Alternative)

While the Friedel-Crafts acylation route is viable, the Strecker synthesis is a classic and robust method for producing racemic α-amino acids.

Causality: This method is chosen for its high yields and the ready availability of starting materials. The one-pot nature of the initial aminonitrile formation makes it efficient.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a magnetic stirrer and an addition funnel.

-

Aminonitrile Formation:

-

Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 mol) in methanol (400 mL).

-

To this solution, add a solution of sodium cyanide (1.1 mol) in water (100 mL), followed by ammonium chloride (1.2 mol) in water (150 mL).

-

Rationale: The aldehyde reacts with ammonia (from ammonium chloride) and cyanide to form the α-aminonitrile in situ.

-

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis:

-

Carefully add concentrated hydrochloric acid (300 mL) to the reaction mixture. Caution: This step generates HCN gas and must be performed in an efficient fume hood.

-

Heat the mixture to reflux (approx. 80-90°C) for 12 hours to ensure complete hydrolysis of the nitrile to a carboxylic acid.

-

-

Isolation of Racemate:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to the isoelectric point (pI, approx. pH 6) with a concentrated ammonium hydroxide solution.

-

The racemic DL-2-(p-Fluoro-o-methylphenyl)glycine will precipitate out of the solution.

-

Filter the solid product, wash with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum at 60°C to a constant weight.

-

Detailed Protocol: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that leverages the stereospecificity of enzymes to separate one enantiomer from a racemic mixture.

Causality: Enzymatic methods are preferred for their high enantioselectivity under mild reaction conditions, which prevents racemization of the desired product. Penicillin G acylase or specific lipases are commonly used for resolving phenylglycine derivatives.[10]

Step-by-Step Methodology:

-

Esterification (Substrate Preparation):

-

Suspend the racemic amino acid (100 g) in methanol (500 mL).

-

Cool the mixture in an ice bath and slowly bubble dry HCl gas through the suspension until saturation, or add thionyl chloride (1.2 eq.) dropwise.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure to yield the racemic methyl ester hydrochloride salt.

-

-

Enzymatic Reaction:

-

In a 2 L jacketed reactor with pH and temperature control, suspend the racemic methyl ester (100 g) in a phosphate buffer (1 L, 0.1 M, pH 7.5).

-

Add immobilized Penicillin G acylase or a suitable lipase (e.g., Novozym 435).

-

Rationale: The enzyme will selectively acylate (or hydrolyze an N-acyl group if starting with the N-acetylated racemate) the L-enantiomer, leaving the D-enantiomer ester untouched.

-

Maintain the temperature at 30°C and monitor the reaction progress by HPLC. The reaction is typically complete when 50% conversion is reached.

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The acylated L-enantiomer will move to the organic phase, while the unreacted D-enantiomer ester hydrochloride salt remains in the aqueous phase.

-

-

Final Product Isolation:

-

Take the aqueous phase containing the D-ester and reflux with 6M HCl for 4-6 hours to hydrolyze the ester.

-

Cool the solution and neutralize to the pI (approx. pH 6) with a base (e.g., NaOH or NH₄OH) to precipitate the final D-2-(p-Fluoro-o-methylphenyl)glycine.

-

Filter, wash with cold water, and dry the enantiomerically pure product.

-

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of the final product is a critical, self-validating step in the workflow. High-Performance Liquid Chromatography (HPLC) is the primary technique for this analysis.

Figure 2: Chiral HPLC Analysis Workflow. A standard workflow for determining the enantiomeric purity of the final product.

Detailed Protocol: Chiral HPLC Method

Causality: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is selected due to its broad applicability and proven success in separating enantiomers of phenylglycine and its analogs.[11][12] The mobile phase composition is optimized to achieve baseline separation.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).

-